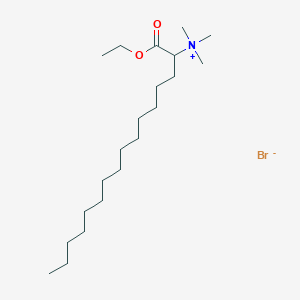

Carbethopendecinium bromide

Description

Properties

CAS No. |

10567-02-9 |

|---|---|

Molecular Formula |

C21H44BrNO2 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium bromide |

InChI |

InChI=1S/C21H44NO2.BrH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20(22(3,4)5)21(23)24-7-2;/h20H,6-19H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

FXQJFHYFOGHZTB-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |

Pictograms |

Irritant |

Synonyms |

Septonex |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Carbethopendecinium Bromide on Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbethopendecinium bromide, also known under the trade name Septonex, is a quaternary ammonium (B1175870) compound (QAC) utilized for its antiseptic and disinfectant properties.[1] As a member of the QAC family, its primary antimicrobial activity stems from its cationic nature and molecular structure, which includes a positively charged nitrogen atom and a long hydrophobic alkyl chain.[2][3] This structure facilitates its interaction with and disruption of microbial cell membranes, leading to broad-spectrum activity against various bacteria, fungi, and enveloped viruses.[4][5] This guide provides an in-depth analysis of the core mechanism by which this compound exerts its bactericidal effects, focusing on its interaction with the bacterial cell membrane.

Core Mechanism of Action

The bactericidal action of this compound, like other QACs, is a multi-step process targeting the structural and functional integrity of the bacterial cell membrane. The overall mechanism can be summarized as the electrostatic attraction to the cell surface, followed by insertion into and disruption of the lipid bilayer, leading to loss of essential cellular components and cell death.

2.1 Electrostatic Adsorption to the Bacterial Cell Surface

The initial step involves the electrostatic attraction between the positively charged quaternary ammonium head of the carbethopendecinium cation and the negatively charged components of the bacterial cell envelope.[5][6] Bacterial surfaces are rich in anionic molecules such as lipopolysaccharides (in Gram-negative bacteria), teichoic acids (in Gram-positive bacteria), and phospholipids, which create an overall negative surface charge.[6][7] This charge difference facilitates the accumulation of the cationic QAC molecules on the bacterial surface.

2.2 Hydrophobic Interaction and Membrane Penetration

Following adsorption, the long hydrophobic alkyl chain of this compound penetrates the hydrophobic core of the bacterial cytoplasmic membrane.[3][7] This insertion disrupts the ordered structure of the phospholipid bilayer. The process is driven by favorable hydrophobic interactions between the compound's alkyl tail and the lipid acyl chains of the membrane.

2.3 Membrane Disruption and Permeabilization

The integration of QAC molecules into the membrane leads to its destabilization and an increase in fluidity.[7] This disruption compromises the membrane's function as a selective barrier, causing a significant increase in its permeability.[4] The loss of membrane integrity leads to several critical and ultimately lethal consequences for the bacterium:

-

Depolarization of Membrane Potential: The cytoplasmic membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes like ATP synthesis, transport, and motility.[8] The influx of ions through the now-permeable membrane collapses this potential.[9]

-

Leakage of Intracellular Components: The compromised membrane allows for the uncontrolled efflux of essential low-molecular-weight cytoplasmic components, such as potassium ions (K+), amino acids, and nucleotides.[4]

-

Inhibition of Membrane-Bound Enzymes: The altered lipid environment can inhibit the function of essential membrane-bound enzymes involved in respiration and cell wall synthesis.

-

Cell Lysis: The extensive damage to the membrane structure ultimately leads to cell lysis, where the cell bursts due to the osmotic imbalance between the cytoplasm and the external environment.[3][10]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly accessible literature, data for structurally similar QACs like benzalkonium chloride provide a reference for expected efficacy. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness.

Table 1: Representative MIC Values for Quaternary Ammonium Compounds (QACs) Against Standard Bacterial Strains.

| Bacterial Strain | QAC | MIC (mg/L) | Reference |

|---|---|---|---|

| Staphylococcus aureus ATCC® 6538 | Benzalkonium Chloride | 1 - 4 | [11][12] |

| Escherichia coli ATCC® 10536 | Benzalkonium Chloride | 8 - 32 | [11] |

| Pseudomonas aeruginosa ATCC® 15442 | Benzalkonium Chloride | 32 - 128 | [11] |

| Enterococcus hirae ATCC® 10541 | Benzalkonium Chloride | 1 - 4 |[11] |

Note: MIC values can vary based on the specific QAC, the bacterial strain, and the testing methodology used.[11][13]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental techniques designed to assess membrane damage and integrity.

4.1 Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[13]

-

Methodology:

-

A standardized suspension of the test bacterium is prepared.

-

Serial two-fold dilutions of this compound are made in a liquid growth medium (e.g., Tryptic Soy Broth) in the wells of a 96-well microtiter plate.[11]

-

Each well is inoculated with the bacterial suspension.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[11]

-

The MIC is read as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[11]

-

4.2 Membrane Potential Depolarization Assay

-

Principle: This assay uses voltage-sensitive fluorescent dyes to measure changes in the bacterial membrane potential.[8] The dye DiSC3(5) is commonly used; its fluorescence is quenched when it accumulates in cells with a polarized membrane. Depolarization leads to dye release and a corresponding increase in fluorescence.[8][9]

-

Methodology:

-

Bacterial cells are harvested and resuspended in a suitable buffer.

-

The cells are loaded with the DiSC3(5) dye until fluorescence quenching is stable.

-

This compound is added to the cell suspension.

-

The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.[9]

-

4.3 Membrane Permeability Assay (Nucleic Acid Staining)

-

Principle: This method utilizes fluorescent dyes that can only enter cells with compromised membranes, such as Propidium Iodide (PI) or SYTOX Green.[14][15] These dyes are intercalating agents that fluoresce brightly upon binding to nucleic acids.

-

Methodology:

-

A bacterial suspension is treated with this compound for a defined period.

-

A membrane-impermeant dye (e.g., Propidium Iodide) is added to the suspension.[16]

-

The sample is incubated in the dark.

-

The fluorescence of the bacterial population is measured using flow cytometry or fluorescence microscopy.[14][15] An increase in the number of fluorescent cells indicates an increase in membrane permeability.

-

Visualizations of Mechanism and Workflow

The following diagrams illustrate the mechanism of action and a typical experimental workflow for its investigation.

Caption: Proposed mechanism of this compound action on bacteria.

Caption: Workflow for investigating membrane-targeting antimicrobial agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cleaninginstitute.org [cleaninginstitute.org]

- 3. CAS 10567-02-9: this compound | CymitQuimica [cymitquimica.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Reduced Susceptibility to Quaternary Ammonium Compounds and Bisbiguanides in Clinical Isolates and Laboratory-Generated Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reviewing the complexities of bacterial biocide susceptibility and in vitro biocide adaptation methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. med.virginia.edu [med.virginia.edu]

- 16. journals.asm.org [journals.asm.org]

In-Depth Technical Guide: Synthesis and Structural Characterization of Carbethopendecinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of Carbethopendecinium bromide, a quaternary ammonium (B1175870) compound with notable antiseptic and disinfectant properties. This document outlines detailed, plausible experimental protocols, summarizes key quantitative data, and visualizes the synthesis and characterization workflows.

Introduction

This compound, chemically known as (1-ethoxy-1-oxohexadecan-2-yl)trimethylaminium bromide, is a cationic surfactant belonging to the class of quaternary ammonium compounds. Its structure, featuring a long hydrophobic alkyl chain and a hydrophilic cationic head group, imparts amphiphilic properties that are crucial for its antimicrobial activity. It is primarily used as an active ingredient in various antiseptic and disinfectant formulations. This guide details a feasible synthetic route and the analytical methods required for its structural confirmation and characterization.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a three-step process, commencing with the esterification of palmitic acid, followed by alpha-bromination, and culminating in a quaternization reaction.

Synthesis Workflow

Experimental Protocols

Step 1: Esterification of Palmitic Acid to Ethyl Palmitate

-

Objective: To convert palmitic acid into its corresponding ethyl ester.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve palmitic acid (1 molar equivalent) in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of palmitic acid).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the excess ethanol under reduced pressure.

-

Extract the crude ethyl palmitate with diethyl ether or a similar organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure ethyl palmitate.

-

Step 2: Alpha-Bromination of Ethyl Palmitate

-

Objective: To introduce a bromine atom at the alpha-position of the ester.

-

Procedure:

-

In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve ethyl palmitate (1 molar equivalent) in a dry, inert solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 molar equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be initiated by shining a lamp on the flask.

-

Continue refluxing until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with a sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude ethyl 2-bromopalmitate, which can be used in the next step without further purification or purified by column chromatography.

-

Step 3: Quaternization of Ethyl 2-bromopalmitate

-

Objective: To form the quaternary ammonium salt via the Menshutkin reaction.

-

Procedure:

-

Dissolve the crude ethyl 2-bromopalmitate (1 molar equivalent) in a polar aprotic solvent like acetonitrile or acetone (B3395972) in a sealed pressure tube.

-

Cool the solution in an ice bath and bubble an excess of trimethylamine gas through the solution, or add a solution of trimethylamine in a suitable solvent (e.g., THF).

-

Seal the tube and allow the mixture to stir at room temperature for 24-48 hours. The product will precipitate out of the solution as a white solid.

-

Collect the solid product by filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Recrystallize the crude this compound from a suitable solvent system (e.g., chloroform/acetone) to obtain the pure product.

-

Dry the purified product under vacuum.

-

Structural Characterization

The structure of the synthesized this compound is confirmed through a combination of spectroscopic methods and physical property measurements.

Characterization Workflow

Physical and Spectroscopic Data

The following tables summarize the key physical properties and the expected spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₂₁H₄₄BrNO₂ |

| Molar Mass | 422.48 g/mol |

| Appearance | White to yellowish crystalline powder[1] |

| Melting Point | 157-160 °C |

| Solubility | Soluble in water, ethanol, and chloroform[1] |

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ |

| ~3.60 | s | 9H | -N⁺-(CH₃ )₃ |

| ~3.50 | t | 1H | -CH (Br)-C=O |

| ~1.80 | m | 2H | -CH₂-CH(Br)- |

| ~1.25 | br s | 24H | -(CH₂ )₁₂- |

| ~1.20 | t | 3H | -O-CH₂-CH₃ |

| ~0.88 | t | 3H | -CH₂-CH₃ (end of alkyl chain) |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Ester carbonyl) |

| ~68 | -C H(N⁺)- |

| ~62 | -O-C H₂-CH₃ |

| ~53 | -N⁺-(C H₃)₃ |

| ~32 | -C H₂-CH(N⁺)- |

| ~22-30 | -(C H₂)₁₂- |

| ~14 | -O-CH₂-C H₃ and -CH₂-C H₃ (end of alkyl chain) |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920-2850 | Strong | C-H stretching (alkyl chain) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1470 | Medium | C-H bending (CH₂) |

| ~1250-1100 | Strong | C-O stretching (ester) |

| ~970 | Medium | C-N⁺ stretching (quaternary amine) |

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 342.3 | [M-Br]⁺ (C₂₁H₄₄NO₂⁺), the cationic part of the molecule |

| Varies | Fragmentation patterns may include loss of the ethyl group, cleavage of the alkyl chain, and Hofmann elimination products. |

References

Spectroscopic Analysis and Identification of Carbethopendecinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbethopendecinium bromide, a quaternary ammonium (B1175870) compound, is a widely utilized antiseptic and disinfectant.[1][2] Its efficacy is intrinsically linked to its molecular structure and purity, making robust analytical methodologies for its identification and quantification imperative. This technical guide provides an overview of the spectroscopic techniques and analytical methods pertinent to the characterization of this compound. While a complete, publicly available dataset of all spectroscopic parameters is not readily accessible, this document consolidates known physicochemical properties and outlines the procedural frameworks for its analysis, serving as a foundational resource for researchers and quality control professionals.

Chemical and Physical Properties

This compound is chemically known as (1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium bromide.[1] It presents as a white to yellowish crystalline powder and is readily soluble in water, ethanol, and chloroform.[1] Its aqueous solutions exhibit strong foaming upon agitation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₄BrNO₂ | [1][3] |

| Molecular Weight | 422.48 g/mol | [1] |

| CAS Number | 10567-02-9 | [1] |

| Appearance | White to yellowish crystalline powder | [1] |

| Solubility | Soluble in water, ethanol, and chloroform | [1] |

Spectroscopic Identification Methods

The definitive identification of this compound relies on a combination of spectroscopic techniques that probe its molecular structure. While comprehensive spectral data is not widely published, the following sections outline the principles and expected outcomes for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for the protons of the long alkyl chain, the ethoxy group of the ester, and the trimethylammonium head group. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would provide definitive information about the connectivity of the molecule.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the alkyl chain, the ethoxy group, and the trimethylammonium group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, the positive ion mode would detect the cationic portion of the molecule, [C₂₁H₄₄NO₂]⁺. The isotopic pattern of bromine would also be a key indicator in the full mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

C-H stretching vibrations of the alkyl chain.

-

A strong C=O stretching vibration from the ester group.

-

C-N stretching vibrations associated with the quaternary ammonium group.

-

C-O stretching of the ester.

Ultraviolet-Visible (UV-Vis) Spectroscopy

As this compound does not contain significant chromophores that absorb in the visible region, its UV-Vis spectrum is primarily used for quantitative analysis rather than qualitative identification. It may exhibit some absorbance in the lower UV region.

Quantitative Analytical Methods

Several methods have been developed for the quantitative determination of this compound in pharmaceutical preparations.

Capillary Electrophoresis

A method for the determination of this compound in eye drops using capillary electrophoresis with capacitively coupled contactless conductivity detection has been reported.[4]

Experimental Protocol: Capillary Electrophoresis [4]

-

Background Electrolyte (BGE): 30 mM 2-(N-morpholino)ethanesulfonic acid at pH 7.0, containing 12.5 mg/mL of 2-hydroxypropyl-β-cyclodextrin and 20% v/v of acetonitrile.

-

Capillary: Uncoated fused silica (B1680970) (50 μm internal diameter; 60.5 cm total length; 50 cm effective length).

-

Separation Conditions: 25°C, 30 kV.

-

Injection: Hydrodynamic injection at 50 mbar for 6 seconds.

-

Internal Standard: L-arginine (500 μg/mL).

-

Detection: Capacitively coupled contactless conductivity detection.

Extraction-Spectrophotometry

An extraction-spectrophotometric method has been developed for the determination of this compound in medicinal preparations.[5] This method is based on the formation of an ion-associate with a dye, which can then be extracted and quantified.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical entity.

Conclusion

The robust identification and quantification of this compound are crucial for ensuring its quality and efficacy in pharmaceutical and disinfectant applications. While this guide outlines the key spectroscopic and analytical methodologies, it also highlights the need for a more comprehensive public repository of its spectral data. The provided experimental frameworks for quantitative analysis offer a starting point for laboratory implementation. Future work should aim to fully characterize this compound and make the data readily available to the scientific community to support research and development.

References

- 1. UNII - 0T45P766JT [precision.fda.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C21H44BrNO2 | CID 160944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of this compound in eye drops by capillary electrophoresis with capacitively coupled contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solubility and stability of Carbethopendecinium bromide in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Carbethopendecinium bromide, a quaternary ammonium (B1175870) compound widely used as an antiseptic and disinfectant. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing robust experimental protocols to enable researchers to determine these critical parameters. The information presented here is intended to support research, formulation development, and quality control activities.

Introduction to this compound

This compound (also known as Septonex) is a cationic surfactant with a broad spectrum of antimicrobial activity. Its chemical structure, featuring a long hydrophobic alkyl chain and a positively charged quaternary ammonium group, allows it to disrupt the cell membranes of microorganisms, leading to cell lysis and death. It is typically a white to yellowish crystalline powder.

Chemical Structure:

Solubility Profile

Qualitative assessments indicate that this compound is well soluble in water, ethanol, and chloroform.[1] Its aqueous solutions are known to foam significantly upon agitation.[1] However, for precise formulation and development work, quantitative solubility data is essential. The following tables are provided as templates for researchers to populate with their own experimental findings.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| Chloroform | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available |

| Acetone | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available |

| Phosphate (B84403) Buffered Saline (PBS) pH 7.4 | Data not available | Data not available | Data not available |

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

| pH | Solubility (mg/mL) | Observations |

| 3.0 | Data not available | |

| 5.0 | Data not available | |

| 7.0 | Data not available | |

| 9.0 | Data not available | |

| 11.0 | Data not available |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.

Materials

-

This compound (analytical standard)

-

Solvents of interest (e.g., water, ethanol, chloroform, pH buffers)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, titration)

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifugation may be necessary.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid.

-

Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for Solubility Determination.

Stability Profile

Potential Degradation Pathways

For quaternary ammonium compounds with ester linkages, such as this compound, potential degradation pathways include:

-

Hydrolysis: The ester bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield a carboxylic acid and an alcohol.

-

Thermal Degradation: At elevated temperatures, quaternary ammonium salts can undergo decomposition, often through Hofmann elimination, particularly in the absence of a nucleophile.[3] The onset of thermal decomposition for similar compounds has been observed at temperatures around 155-180°C.[3][4]

Stability Data

Table 3: Stability of this compound in Aqueous Solution under Stress Conditions

| Condition | Duration | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | % Degradation | Degradation Products Observed |

| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | e.g., 7 days | Data not available | Data not available | Data not available | Data not available |

| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) | e.g., 7 days | Data not available | Data not available | Data not available | Data not available |

| Oxidative (e.g., 3% H₂O₂, RT) | e.g., 7 days | Data not available | Data not available | Data not available | Data not available |

| Thermal (e.g., 80°C in solution) | e.g., 7 days | Data not available | Data not available | Data not available | Data not available |

| Photostability (ICH Q1B) | e.g., 1.2 million lux hours / 200 W h/m² | Data not available | Data not available | Data not available | Data not available |

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Materials

-

This compound (analytical standard)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

pH meter

-

Temperature-controlled chambers/baths

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and incubate at an elevated temperature (e.g., 60°C). Neutralize the solution before analysis.

-

Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C).

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 1, 3, 7 days) for each stress condition.

-

Analysis: Analyze the samples using a developed stability-indicating method (e.g., HPLC). The method should be able to separate the parent compound from all degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation at each time point.

-

Identify and, if necessary, characterize the major degradation products (e.g., using mass spectrometry).

-

Caption: Forced Degradation Study Workflow.

Analytical Methodologies

A validated analytical method is crucial for both solubility and stability studies. Capillary electrophoresis has been successfully used for the determination of this compound in eye drops.[5][6] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is often the preferred technique for stability studies.

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate or acetate (B1210297) buffer)

-

Detection: UV at an appropriate wavelength (to be determined by UV scan)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

Method development should focus on achieving adequate separation between the this compound peak and any potential degradation products or excipients.

Conclusion

This technical guide provides a framework for researchers and drug development professionals to investigate the solubility and stability of this compound. While specific quantitative data is not widely published, the detailed experimental protocols and logical workflows presented herein offer a clear path to generating this critical information. The provided templates for data presentation and the illustrative diagrams are intended to facilitate a systematic and thorough evaluation of this important pharmaceutical compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 10567-02-9: this compound | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite | Semantic Scholar [semanticscholar.org]

- 5. Determination of this compound in eye drops by capillary electrophoresis with capacitively coupled contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Antimicrobial Spectrum of Activity for Carbethopendecinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbethopendecinium bromide is a quaternary ammonium (B1175870) compound recognized for its antiseptic and disinfectant properties. This guide provides a comprehensive overview of its antimicrobial spectrum, mechanism of action, and relevant experimental methodologies. As a cationic surfactant, its primary mode of action involves the disruption of microbial cell membranes, leading to cell lysis. This document consolidates available quantitative data on its efficacy against a range of microorganisms, details the experimental protocols for assessing its antimicrobial activity, and presents visual representations of its mechanism and experimental workflows.

Chemical and Physical Properties

-

IUPAC Name: (1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium bromide

-

Other Names: Carbaethopendecine bromide, Septonex

-

CAS Number: 10567-02-9

-

Chemical Formula: C₂₁H₄₄BrNO₂

-

Molar Mass: 422.48 g/mol

-

Appearance: White to yellowish crystalline powder

-

Solubility: Readily soluble in water, ethanol, and chloroform. Aqueous solutions exhibit strong foaming upon agitation.

Mechanism of Action

This compound's antimicrobial activity stems from its nature as a quaternary ammonium compound, which acts as a cationic surfactant. The positively charged nitrogen atom is attracted to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. This interaction leads to the disruption of the membrane's structural integrity and permeability. The lipophilic alkyl chain of the molecule facilitates its insertion into the lipid bilayer, further disorganizing the membrane structure. This disruption results in the leakage of essential intracellular components and ultimately leads to cell lysis and death.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound disrupts the bacterial cell membrane.

Antimicrobial Spectrum of Activity

This compound exhibits a broad spectrum of antimicrobial activity, with notable efficacy against Gram-positive bacteria and fungi. Its activity against Gram-negative bacteria is generally lower.

Antibacterial and Antifungal Activity

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | ATCC 6538 | 2.11 | 5 | [2] |

| Staphylococcus aureus | ATCC 29213 | 4.22 | 10 | |

| Escherichia coli | CNCTC 377/79 | 67.52 | 160 | [2] |

| Candida albicans | CCM 8186 | 8.44 | 20 | [2] |

Biofilm Activity

This compound has been evaluated for its ability to inhibit the formation of and eradicate existing biofilms of Staphylococcus aureus.

| Activity | Concentration (µg/mL) |

| Minimum Biofilm Inhibitory Concentration (MBIC) | 4.22 |

| Minimum Biofilm Eradication Concentration (MBEC) | 540.16 |

Virucidal and Sporicidal Activity

Currently, there is a lack of specific quantitative data in the public domain regarding the virucidal and sporicidal activity of this compound. Further research is required to fully characterize its efficacy against viruses and bacterial spores.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method.

Detailed Steps:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

-

Preparation of Growth Medium: The appropriate liquid growth medium is prepared and sterilized. For bacteria, Mueller-Hinton broth is commonly used, while for fungi, Sabouraud dextrose broth is typical.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

-

Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the this compound stock solution are made in the growth medium. This creates a range of concentrations to be tested.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microorganism suspension. A positive control well (medium and inoculum, no compound) and a negative control well (medium only) are also included.

-

Incubation: The plate is incubated under conditions that are optimal for the growth of the test microorganism (e.g., specific temperature and time).

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is recorded as the lowest concentration of this compound at which no visible growth is observed.

Conclusion

This compound is an effective antimicrobial agent with a broad spectrum of activity, particularly against Gram-positive bacteria and fungi. Its mechanism of action, centered on the disruption of cell membrane integrity, is characteristic of quaternary ammonium compounds. While quantitative data on its bactericidal and fungicidal properties are available for select organisms, further investigation into its virucidal and sporicidal efficacy is warranted to fully elucidate its antimicrobial profile. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this and other antimicrobial compounds.

References

An In-depth Technical Guide to the Surfactant Properties of Carbethopendecinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbethopendecinium bromide, also known by its IUPAC name (1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium bromide and the trade name Septonex, is a quaternary ammonium (B1175870) compound.[1] It is recognized for its potent antiseptic and disinfectant properties, primarily attributed to its nature as a cationic surfactant.[1][2] This guide provides a detailed examination of the surfactant characteristics of this compound, offering quantitative data where available, comprehensive experimental protocols for its analysis, and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound is a white to yellowish crystalline powder that is readily soluble in water, ethanol, and chloroform.[1] Its aqueous solutions exhibit strong foaming when agitated, a classic characteristic of surfactants.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium bromide | [1][3] |

| Synonyms | Septonex, [1-(ethoxycarbonyl)pentadecyl]trimethylammonium bromide | [1][2] |

| CAS Number | 10567-02-9 | [1][3] |

| Molecular Formula | C₂₁H₄₄BrNO₂ | [1] |

| Molar Mass | 422.48 g/mol | [1] |

| Appearance | White to yellowish crystalline powder | [1] |

| Solubility | Soluble in water, ethanol, and chloroform | [1] |

Surfactant Properties of this compound

As a cationic surfactant, this compound possesses an amphiphilic structure, with a positively charged hydrophilic head and a long hydrophobic alkyl chain. This structure enables it to reduce the surface tension of water and form micelles in solution.

Quantitative Surfactant Data

Precise, experimentally validated quantitative data for all surfactant properties of this compound are not extensively available in publicly accessible literature. However, the following data point has been identified:

Table 2: Quantitative Surfactant Properties of this compound

| Parameter | Value | Method | Reference |

| Critical Micelle Concentration (CMC) | 7.7 x 10⁻⁴ mol/L | Surface Tension (Maximum Bubble Pressure) | [4] |

Note: Further experimental investigation is recommended to corroborate this value and to determine other key surfactant parameters such as surface tension at the CMC and the hydrophilic-lipophilic balance (HLB).

Hydrophilic-Lipophilic Balance (HLB) - An Estimation

Griffin's Method Formula: HLB = 20 * (Mh / M)

Where:

-

Mh = molecular mass of the hydrophilic portion

-

M = molecular mass of the whole molecule

For this compound (C₂₁H₄₄BrNO₂), the hydrophilic head group can be considered as [-N⁺(CH₃)₃Br⁻] and the ester group [-C(=O)O-]. The hydrophobic portion is the C₁₅H₃₁ alkyl chain. A precise calculation is complex for ionic surfactants using this method, but given its structure with a long alkyl chain and a charged head group, it is expected to have a relatively high HLB value, indicating good water solubility and suitability for oil-in-water emulsions.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound, like other quaternary ammonium compounds, involves the disruption of microbial cell membranes.[2] The positively charged hydrophilic head of the surfactant molecule is attracted to the negatively charged components of the bacterial cell membrane. The hydrophobic tail then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell lysis.

Caption: Antimicrobial mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for determining the key surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants like this compound. The principle is based on the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions, resulting in a change in the slope of the conductivity versus concentration plot.

Workflow:

Caption: Workflow for CMC determination by conductivity.

Detailed Steps:

-

Materials: this compound, deionized water, volumetric flasks, pipettes, a calibrated conductivity meter with a temperature probe.

-

Procedure: a. Prepare a concentrated stock solution of this compound in deionized water. b. Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 1 x 10⁻⁵ M to 1 x 10⁻² M). c. Calibrate the conductivity meter according to the manufacturer's instructions. d. Equilibrate each solution to a constant temperature (e.g., 25°C) in a water bath. e. Measure the conductivity of each solution, ensuring the electrode is rinsed with deionized water and then with the sample solution before each measurement.

-

Data Analysis: a. Plot the measured conductivity (κ) as a function of the this compound concentration. b. The plot will show two linear regions with different slopes. c. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

Determination of Surface Tension and CMC by Tensiometry

This method involves measuring the surface tension of surfactant solutions at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Workflow:

Caption: Workflow for surface tension and CMC determination.

Detailed Steps:

-

Materials: this compound, deionized water, volumetric flasks, pipettes, a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Procedure: a. Prepare a series of solutions of this compound in deionized water, similar to the conductivity method. b. Calibrate the tensiometer according to the manufacturer's instructions. c. Measure the surface tension of each solution at a constant temperature. Ensure the ring or plate is thoroughly cleaned between measurements.

-

Data Analysis: a. Plot the surface tension (γ) as a function of the logarithm of the this compound concentration. b. The plot will show a region where the surface tension decreases linearly with the log of concentration, followed by a plateau. c. The concentration at which the break in the curve occurs is the CMC. The surface tension value at this plateau is the surface tension at the CMC (γ_CMC).

Conclusion

This compound is a cationic surfactant with effective antimicrobial properties, stemming from its ability to disrupt microbial cell membranes. While a comprehensive dataset of its surfactant properties is not widely published, this guide provides the available quantitative data, a theoretical estimation of its HLB, and detailed protocols for its experimental characterization. The provided information serves as a valuable resource for researchers and professionals in drug development and related fields for understanding and utilizing the surfactant properties of this compound. Further experimental work is encouraged to build a more complete profile of this important molecule.

References

Initial Investigations into Carbethopendecinium Bromide Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the cytotoxicity of Carbethopendecinium bromide. As a member of the quaternary ammonium (B1175870) compound (QAC) family, this compound is utilized as an antiseptic and disinfectant, notably as the active ingredient in products like Septonex[1][2]. While specific comprehensive cytotoxic data for this compound remains limited in publicly available literature, this guide synthesizes the current understanding of QAC cytotoxicity, which is directly applicable to this compound due to shared structural and functional characteristics.

This document details common experimental protocols for assessing cytotoxicity, summarizes quantitative data from representative QACs to provide a comparative context, and visualizes the key signaling pathways implicated in QAC-induced cell death.

General Toxicological Profile of Quaternary Ammonium Compounds

Quaternary ammonium compounds are cationic surfactants known for their broad-spectrum antimicrobial properties. Their mechanism of action primarily involves the disruption of microbial cell membranes, leading to cell lysis. However, this membrane-disrupting activity also forms the basis of their cytotoxic effects on mammalian cells. The cytotoxicity of QACs is influenced by their chemical structure, particularly the length of the alkyl chains[3].

Quantitative Cytotoxicity Data for Representative Quaternary Ammonium Compounds

Table 1: Cytotoxicity of Benzalkonium Chloride (BAC) in Different Cell Lines

| Cell Line | Assay | Concentration | Exposure Time | Result | Reference |

| Human Conjunctival Cells | Neutral Red Assay | 0.005% - 0.01% | 15 minutes | Dose-dependent decrease in cell viability | BenchChem |

| Human Lung Epithelial (A549) | MTT Assay | Not specified | 24 hours | IC50 in the low µM range | BenchChem |

| Mouse Fibroblast (L929) | MTT Assay | Not specified | 24 hours | Significant cytotoxicity | BenchChem |

| Zebrafish Liver (ZFL) Cells | MTT Assay | Low µg/mL range | Not specified | Strong cytotoxicity with EC50 values in the low µg/mL range | BenchChem |

| Human Liver (Huh7) Cells | MTT Assay | Low µg/mL range | Not specified | Strong cytotoxicity with EC50 values in the low µg/mL range | BenchChem |

Table 2: Cytotoxicity of Cetyltrimethylammonium Bromide (CTAB) in Different Cell Lines

| Cell Line | Assay | Concentration | Exposure Time | Result | Reference |

| Human Keratinocyte (HaCaT) | MTT Assay | 100 µM | 2 hours | ~64% cell viability | [4] |

| Human Keratinocyte (HaCaT) | MTT Assay | 10 µM - 100 µM | 24 hours | Highly toxic, ~0% cell viability at higher concentrations | [4] |

| Human Lung Fibroblast (CRL-1490) | MTT Assay | 100 µM | 2 hours | ~0% cell viability | [4] |

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for key in vitro experiments commonly employed to evaluate the cytotoxicity of chemical compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability based on mitochondrial metabolic activity.

-

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, remove the culture medium and expose the cells to various concentrations of this compound. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined from the dose-response curve.

-

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

-

Principle: Living cells can incorporate and bind Neutral Red. A decreased uptake of the dye is indicative of cell membrane damage or lysosomal fragility.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

-

Neutral Red Incubation: After the treatment period, remove the culture medium and add a medium containing a non-toxic concentration of Neutral Red. Incubate for approximately 2-3 hours.

-

Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove any unincorporated dye.

-

Destaining: Add a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

-

Data Analysis: The amount of dye retained by the cells is proportional to the number of viable cells. Calculate the percentage of viability compared to the control.

-

Signaling Pathways in Quaternary Ammonium Compound-Induced Cytotoxicity

The cytotoxic effects of QACs like this compound are primarily mediated through the disruption of cellular membranes and mitochondrial function, which can trigger apoptosis (programmed cell death).

Membrane Disruption and Induction of Apoptosis

The cationic nature of QACs facilitates their interaction with the negatively charged components of the cell membrane, leading to a loss of membrane integrity. This can initiate a cascade of events culminating in apoptosis.

Mitochondrial Dysfunction Pathway

Mitochondria are key regulators of apoptosis. QACs can directly target mitochondria, leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway.

-

Mechanism: QACs can accumulate in mitochondria due to the negative mitochondrial membrane potential. This accumulation can lead to:

-

Inhibition of the electron transport chain.

-

Decrease in ATP synthesis.

-

Generation of reactive oxygen species (ROS).

-

Opening of the mitochondrial permeability transition pore (mPTP).

-

Release of pro-apoptotic factors like cytochrome c into the cytoplasm.

-

The release of cytochrome c triggers the activation of caspases, a family of proteases that execute the apoptotic program.

Conclusion and Future Directions

The cytotoxic properties of this compound are predicted to be consistent with those of other well-studied quaternary ammonium compounds. The primary mechanisms of toxicity likely involve disruption of cell membrane integrity and induction of mitochondrial dysfunction, ultimately leading to apoptotic cell death.

To further elucidate the precise cytotoxic profile of this compound, future research should focus on:

-

Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound across a diverse panel of human cell lines using standardized assays such as the MTT and Neutral Red Uptake assays.

-

Mechanistic Studies: Investigating the specific effects of this compound on mitochondrial function, including measurements of mitochondrial membrane potential, ATP production, and reactive oxygen species generation.

-

Signaling Pathway Analysis: Identifying the key signaling molecules and pathways modulated by this compound through techniques such as western blotting and gene expression analysis to confirm the induction of apoptosis and characterize the specific pathways involved.

A more detailed understanding of the cytotoxic mechanisms of this compound will be crucial for its safe and effective use in pharmaceutical and disinfectant applications and for the development of new, less toxic alternatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H44BrNO2 | CID 160944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationship (QSAR) study of toxicity of quaternary ammonium compounds on Chlorella pyrenoidosa and Scenedesmus quadricauda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro toxicological assessment of PhSeZnCl in human liver cells - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Carbethopendecinium Bromide with Model Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the anticipated interactions between carbethopendecinium bromide, a quaternary ammonium (B1175870) compound (QAC) utilized for its antiseptic and disinfectant properties, and model lipid bilayers. Due to a lack of publicly available literature detailing the direct biophysical interactions of this compound with lipid membranes, this document synthesizes information from studies on structurally analogous QACs to infer its mechanism of action. The guide outlines the key experimental methodologies employed to investigate such interactions, presents expected quantitative data in tabular format, and visualizes the interaction pathways and experimental workflows using the DOT language. This document serves as a foundational resource for researchers seeking to understand and investigate the membrane-disrupting effects of this compound.

Introduction

This compound is a cationic surfactant belonging to the class of quaternary ammonium compounds. Its amphipathic nature, characterized by a positively charged hydrophilic headgroup and a long hydrophobic alkyl chain, is central to its antimicrobial activity. The primary target of such molecules is the cell membrane of microorganisms. Understanding the fundamental interactions of carbethopingecinium bromide with lipid bilayers is crucial for optimizing its efficacy, assessing its toxicity, and developing novel drug delivery systems.

Model lipid bilayers, such as liposomes and supported lipid bilayers, offer controlled and reproducible systems to dissect the molecular mechanisms of drug-membrane interactions. These models allow for the systematic study of how compounds like this compound affect membrane structure and function. This guide will explore these interactions through the lens of established biophysical techniques.

Mechanisms of Quaternary Ammonium Compound Interaction with Lipid Bilayers

The interaction of QACs with lipid bilayers is a multi-step process driven by both electrostatic and hydrophobic forces. While specific data for this compound is not available, the following mechanism, based on studies of similar QACs, is proposed.

-

Electrostatic Attraction and Surface Adsorption: The positively charged quaternary ammonium headgroup of this compound is initially attracted to the negatively charged surface of microbial membranes (often rich in anionic phospholipids (B1166683) like phosphatidylglycerol or cardiolipin). This leads to the accumulation of the compound at the membrane interface.

-

Hydrophobic Insertion: Following adsorption, the hydrophobic alkyl chain of this compound inserts into the nonpolar core of the lipid bilayer. This insertion disrupts the ordered packing of the lipid acyl chains.

-

Membrane Perturbation and Disruption: The presence of the bulky QAC molecules within the bilayer leads to an increase in membrane fluidity, changes in membrane thickness, and the induction of mechanical stress. At lower concentrations, this may lead to increased membrane permeability and leakage of ions and small molecules.

-

Membrane Solubilization (Detergent-like Effect): At concentrations exceeding the critical micelle concentration (CMC), QACs can exhibit detergent-like properties, leading to the complete solubilization of the lipid bilayer into mixed micelles. This results in a loss of membrane integrity and cell lysis.

The following diagram illustrates this proposed signaling pathway.

Caption: Proposed multi-step interaction of this compound with a lipid bilayer.

Experimental Methodologies and Expected Quantitative Data

A variety of biophysical techniques can be employed to study the interaction of this compound with model lipid bilayers. This section details the protocols for key experiments and presents expected quantitative findings based on data from analogous QACs.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (liposomes), providing a complete thermodynamic profile of the interaction.[1][2][3]

Experimental Protocol:

-

Preparation of Liposomes: Unilamellar vesicles (LUVs) of a desired lipid composition (e.g., POPC or a mixture mimicking bacterial membranes like POPC/POPG) are prepared by extrusion.

-

Sample Preparation: The liposome (B1194612) suspension is placed in the ITC sample cell, and a concentrated solution of this compound is loaded into the injection syringe.

-

Titration: A series of small injections of the this compound solution are made into the liposome suspension while the heat change is monitored.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to lipid. The resulting isotherm is fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Expected Quantitative Data (based on analogous QACs):

| Parameter | Expected Value/Trend | Significance |

| Binding Affinity (Ka) | High (e.g., 104 - 106 M-1) | Indicates strong binding to the lipid bilayer. |

| Enthalpy Change (ΔH) | Exothermic (negative) | Suggests that the interaction is enthalpically driven, likely due to electrostatic interactions and the release of ordered water molecules. |

| Entropy Change (ΔS) | Positive | Indicates an increase in disorder, likely due to the disruption of the lipid bilayer structure and the release of water molecules from the hydration shells of the lipid and the QAC. |

| Stoichiometry (n) | Varies depending on lipid composition and QAC concentration | Provides information on the number of QAC molecules that bind per lipid molecule. |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of a substance on the phase transition temperature (Tm) of a lipid bilayer.[1][4][5] The Tm is the temperature at which the bilayer transitions from a well-ordered gel phase to a more fluid liquid-crystalline phase.

Experimental Protocol:

-

Preparation of Multilamellar Vesicles (MLVs): MLVs of a specific lipid (e.g., DPPC, which has a well-defined Tm) are prepared with and without varying concentrations of this compound.

-

Calorimetric Scan: The MLV suspensions are heated at a constant rate in the DSC instrument, and the heat flow is measured as a function of temperature.

-

Data Analysis: The Tm and the enthalpy of the phase transition (ΔH) are determined from the resulting thermograms.

Expected Quantitative Data (based on analogous QACs):

| Parameter | Expected Effect of this compound | Significance |

| Phase Transition Temperature (Tm) | Decrease and broadening of the transition peak | Indicates that the QAC fluidizes the membrane by disrupting the ordered packing of the lipid acyl chains. |

| Enthalpy of Phase Transition (ΔH) | Decrease | Suggests a reduction in the cooperativity of the phase transition, further indicating membrane disruption. |

Fluorescence Spectroscopy

Fluorescence-based assays can provide insights into membrane fluidity, permeability, and the location of the interacting molecule within the bilayer.

Experimental Protocol (Membrane Permeabilization Assay):

-

Preparation of Dye-Loaded Liposomes: Liposomes are prepared with a fluorescent dye (e.g., calcein) encapsulated at a self-quenching concentration.

-

Addition of QAC: this compound is added to the liposome suspension.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates the leakage of the dye from the liposomes, leading to de-quenching.

-

Data Analysis: The percentage of dye leakage is calculated relative to the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes.

Expected Quantitative Data (based on analogous QACs):

| Parameter | Expected Value/Trend | Significance |

| Percentage Dye Leakage | Dose-dependent increase | Demonstrates the ability of the QAC to induce membrane permeability. |

| Rate of Dye Leakage | Increases with QAC concentration | Provides kinetic information about the membrane disruption process. |

Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the effect of this compound on the morphology of a supported lipid bilayer (SLB) at the nanoscale.

Experimental Protocol:

-

Preparation of SLB: An SLB of a chosen lipid composition is formed on a smooth, solid substrate (e.g., mica).

-

Initial Imaging: The intact SLB is imaged in a buffer solution to obtain a baseline topography.

-

Addition of QAC: A solution of this compound is introduced into the imaging chamber.

-

Time-Lapse Imaging: The same area of the SLB is imaged over time to observe the dynamic changes in membrane structure.

-

Data Analysis: Changes in bilayer thickness, the formation of defects or pores, and eventual membrane dissolution are quantified from the AFM images.

Expected Quantitative Data (based on analogous QACs):

| Parameter | Expected Effect of this compound | Significance |

| Bilayer Thickness | Initial thinning followed by disruption | Indicates insertion of the QAC and perturbation of the lipid packing. |

| Defect/Pore Formation | Appearance of holes and frayed edges in the bilayer | Direct visual evidence of membrane disruption. |

| Membrane Coverage | Decrease over time at higher concentrations | Shows the solubilization of the bilayer. |

The following diagram illustrates a typical experimental workflow for studying these interactions.

Caption: A generalized workflow for investigating drug-membrane interactions.

Concluding Remarks

While direct experimental data on the interaction of this compound with model lipid bilayers is currently lacking in the scientific literature, a strong inference of its mechanism of action can be drawn from studies on analogous quaternary ammonium compounds. It is anticipated that this compound interacts with and disrupts lipid bilayers through a combination of electrostatic and hydrophobic forces, leading to membrane fluidization, increased permeability, and, at higher concentrations, solubilization. The experimental protocols and expected quantitative data presented in this guide provide a robust framework for researchers to initiate and conduct detailed biophysical studies on this and other QACs. Such investigations are essential for a comprehensive understanding of their antimicrobial activity and for the development of future therapeutic and industrial applications.

References

- 1. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Carbethopendecinium Bromide by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbethopendecinium bromide is a quaternary ammonium (B1175870) compound widely utilized for its antiseptic and disinfectant properties in pharmaceutical formulations, such as eye drops. Accurate quantification of this active pharmaceutical ingredient (API) is crucial for ensuring product quality, safety, and efficacy. This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The described protocol is suitable for routine quality control analysis and stability studies.

Quantitative Data Summary

The performance of the HPLC method is expected to meet the following criteria, based on validation parameters for similar analytical techniques.

| Parameter | Specification |

| Linearity Range | 25 - 400 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.0% - 105.0%[1][2] |

| Precision (RSD%) | < 2.0%[1][2] |

| Limit of Detection (LOD) | ~ 7 µg/mL[1][2] |

| Limit of Quantification (LOQ) | ~ 25 µg/mL |

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium acetate (B1210297) (analytical grade)

-

Glacial acetic acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: Cyano (CN) column (e.g., LiChrospher 100 CN, 5 µm, 250 x 4.6 mm) or a suitable alternative.

-

Mobile Phase: A mixture of 75% Acetonitrile and 25% Ammonium Acetate Buffer (pH 5.0).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 235 nm

-

Run Time: Approximately 10 minutes

3. Preparation of Solutions

-

Ammonium Acetate Buffer (pH 5.0): Dissolve 3.85 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 5.0 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter before use.

-

Mobile Phase Preparation: Mix 750 mL of acetonitrile with 250 mL of the prepared ammonium acetate buffer. Degas the solution using sonication or vacuum filtration.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations of 25, 50, 100, 200, and 400 µg/mL.

4. Sample Preparation

-

For Liquid Samples (e.g., Eye Drops): Accurately dilute the sample with the mobile phase to obtain a theoretical concentration of this compound within the calibration range (e.g., 100 µg/mL).

-

For Solid or Semi-Solid Samples: Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of mobile phase. Further dilution may be necessary to bring the concentration within the linear range.

-

Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the calibration standards in ascending order of concentration.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Inject the prepared sample solutions.

-

Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

Caption: Experimental workflow for this compound quantification by HPLC.

References

Application Note: Analysis of Carbethopendecinium Bromide in Ophthalmic Solutions via Capillary Electrophoresis

Introduction

Carbethopendecinium bromide is a quaternary ammonium (B1175870) compound utilized as an antiseptic and disinfectant in various pharmaceutical formulations, including eye drops.[1][2] Accurate and reliable quantification of this active ingredient is crucial for ensuring product quality and therapeutic efficacy. Capillary electrophoresis (CE) offers a powerful analytical technique for the separation and determination of ionic species like this compound.[3][4] This application note details a robust capillary electrophoresis method for the analysis of this compound in eye drop preparations.

Method Overview

The presented method employs capillary zone electrophoresis (CZE) with capacitively coupled contactless conductivity detection (C4D) for the determination of this compound.[5][6] The separation is achieved in an uncoated fused-silica capillary. The background electrolyte (BGE) is optimized with 2-(N-morpholino)ethanesulfonic acid (MES), 2-hydroxypropyl-β-cyclodextrin, and acetonitrile (B52724) to ensure efficient separation of the analyte from other components in the eye drop matrix.[5][6] L-arginine is used as an internal standard to enhance the precision of the quantitative analysis.[5][6]

Key Advantages of this Method:

-

High Specificity: The method demonstrates good separation of this compound from potential interfering substances.

-

Excellent Performance: The method is validated with strong linearity, low limit of detection, and high repeatability and accuracy.[5][6]

-

Suitability for Ophthalmic Solutions: The protocol has been successfully applied to the assay of this compound in commercially available eye drops.[5][6]

Experimental Protocols

1. Instrumentation and Materials

-

Instrumentation: Capillary Electrophoresis system equipped with a capacitively coupled contactless conductivity detector.

-

Capillary: Uncoated fused-silica capillary (50 µm internal diameter, 60.5 cm total length, 50 cm effective length).[5][6]

-

Reagents and Chemicals:

-

This compound (Septonex) standard

-

L-arginine (internal standard)

-

2-(N-morpholino)ethanesulfonic acid (MES)

-

2-hydroxypropyl-β-cyclodextrin

-

Acetonitrile (ACN)

-

Deionized water

-

Eye drop samples containing this compound

-

2. Preparation of Solutions

-

Background Electrolyte (BGE): Prepare a solution containing 30 mM MES, 12.5 mg/mL of 2-hydroxypropyl-β-cyclodextrin, and 20% (v/v) of acetonitrile. Adjust the pH to 7.0.[5][6]

-

Standard Solutions:

-

Internal Standard Solution: Prepare a 500 µg/mL solution of L-arginine.[5]

-

Sample Preparation: Dilute the eye drop sample with deionized water to bring the concentration of this compound within the calibration range. Add the internal standard to the diluted sample.

3. Capillary Electrophoresis Conditions

-

Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH, followed by deionized water, and finally with the BGE.

-

Temperature: 25°C.[5]

-

Injection: Hydrodynamic injection at 50 mbar for 6 seconds.[5][6]

-

Detection: Capacitively coupled contactless conductivity detection.[5][6]

4. Data Analysis

-

Identify the peaks corresponding to this compound and the internal standard (L-arginine) based on their migration times.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions.

-

Determine the concentration of this compound in the eye drop samples using the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described capillary electrophoresis method for the analysis of this compound.[5]

Table 1: Method Validation Parameters

| Parameter | Value |

| Linearity Range | 25 - 400 µg/mL |

| Correlation Coefficient (r²) | 0.9992 |

| Regression Equation | y = 0.0113x - 0.0063 |

| Limit of Detection (LOD) (S/N=3) | 7 µg/mL |

Table 2: Precision and Accuracy

| Parameter | Value |

| Repeatability (n=6) | |

| RSD for Migration Time | 0.18% |

| RSD for Analyte/IS Peak Area Ratio | 1.96% |

| Accuracy (Recovery) | |

| Recovery Range | 100.27 - 104.22% |

| RSD for Recovery | ≤ 2.19% |

Visualizations

Caption: Experimental workflow for the CE analysis of this compound.

Caption: Logical relationship of the capillary electrophoresis separation principle.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 10567-02-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Capillary Electrophoresis Methods For Pharmaceutical Analysis [unidesktesting.motion.ac.in]

- 5. Determination of this compound in eye drops by capillary electrophoresis with capacitively coupled contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing a Biochemical Assay Using Carbethopendecinium Bromide for Membrane Potential Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction